(2,6-Dichlorophenyl)(pyridin-3-yl)methanone (2,6-Dichlorophenyl)(pyridin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17414814
InChI: InChI=1S/C12H7Cl2NO/c13-9-4-1-5-10(14)11(9)12(16)8-3-2-6-15-7-8/h1-7H
SMILES:
Molecular Formula: C12H7Cl2NO
Molecular Weight: 252.09 g/mol

(2,6-Dichlorophenyl)(pyridin-3-yl)methanone

CAS No.:

Cat. No.: VC17414814

Molecular Formula: C12H7Cl2NO

Molecular Weight: 252.09 g/mol

* For research use only. Not for human or veterinary use.

(2,6-Dichlorophenyl)(pyridin-3-yl)methanone -

Specification

Molecular Formula C12H7Cl2NO
Molecular Weight 252.09 g/mol
IUPAC Name (2,6-dichlorophenyl)-pyridin-3-ylmethanone
Standard InChI InChI=1S/C12H7Cl2NO/c13-9-4-1-5-10(14)11(9)12(16)8-3-2-6-15-7-8/h1-7H
Standard InChI Key WHHRWDMYTOBUAV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)C(=O)C2=CN=CC=C2)Cl

Introduction

Chemical Identity and Nomenclature

Structural and Molecular Characteristics

(2,6-Dichlorophenyl)(pyridin-3-yl)methanone features a methanone core bonded to a 2,6-dichlorophenyl group and a pyridin-3-yl substituent. The IUPAC name, [(2,6-dichlorophenyl)(pyridin-3-yl)methanone], reflects this arrangement . Its molecular formula, C12H7Cl2NO\text{C}_{12}\text{H}_{7}\text{Cl}_{2}\text{NO}, corresponds to a monoisotopic mass of 250.9905 g/mol, as verified by high-resolution mass spectrometry .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H7Cl2NO\text{C}_{12}\text{H}_{7}\text{Cl}_{2}\text{NO}
Molecular Weight252.09 g/mol
CAS Registry Number124009-67-2
SMILES NotationC1=CC=NC(=C1)C(=O)C2=C(C=CC=C2Cl)Cl

Spectral and Computational Data

The compound’s SMILES string encodes its planar structure, with the ketone bridging the aromatic systems. Computational models predict a dihedral angle of approximately 120° between the phenyl and pyridinyl rings, minimizing steric hindrance . Infrared (IR) spectroscopy of analogous methanones reveals strong carbonyl stretching vibrations near 1670cm11670 \, \text{cm}^{-1}, characteristic of aryl ketones . Nuclear magnetic resonance (NMR) data for related compounds, such as (1-iodoimidazo[1,5-a]pyridin-3-yl)(phenyl)methanone, show aromatic proton resonances in the δ7.09.8ppm\delta 7.0–9.8 \, \text{ppm} range and carbonyl carbon signals near δ181ppm\delta 181 \, \text{ppm} in 13C^{13}\text{C}-NMR .

Synthesis and Reactivity

Synthetic Methodologies

While direct synthesis protocols for (2,6-dichlorophenyl)(pyridin-3-yl)methanone are sparsely documented, analogous compounds are prepared via iodine-mediated oxidative coupling. For example, Wu et al. (2016) demonstrated the synthesis of 1-iodoimidazo[1,5-a]pyridines using acetophenone derivatives, amines, and iodine in dimethyl sulfoxide (DMSO) at elevated temperatures . Adapting this method, the target compound could theoretically form through a dual C–H amination/iodination sequence, though experimental validation is required .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its aromatic and polar groups. Dichlorinated phenyl rings confer lipophilicity, while the pyridinyl nitrogen enhances solubility in polar aprotic solvents like DMSO or dimethylformamide (DMF). Stability under ambient conditions is expected, though prolonged exposure to light or moisture may degrade the ketone moiety .

Thermal Behavior

Melting points of structurally related methanones range from 135138C135–138^\circ \text{C} (e.g., (1-iodoimidazo[1,5-a]pyridin-3-yl)(p-tolyl)methanone) . Differential scanning calorimetry (DSC) of similar compounds shows exothermic decomposition peaks above 250C250^\circ \text{C}, suggesting moderate thermal stability .

Applications and Biological Relevance

Pharmaceutical Intermediates

Chlorinated aromatics and pyridine derivatives are prevalent in drug discovery. For instance, (2,6-dichloropyridin-3-yl)(morpholino)methanone (PubChem CID 796223) exhibits kinase inhibitory activity . While direct bioactivity data for (2,6-dichlorophenyl)(pyridin-3-yl)methanone is lacking, its structural motifs suggest potential as a scaffold for anticancer or antimicrobial agents .

Material Science

The compound’s rigid, conjugated structure may lend itself to applications in organic electronics. Pyridine-containing methanones are explored as ligands in luminescent materials, leveraging their ability to coordinate lanthanide ions .

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